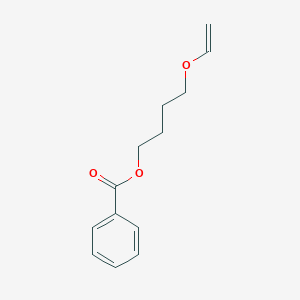
4-ethenoxybutyl Benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethenoxybutyl Benzoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Polymer Chemistry
- Role as a Monomer : 4-Ethenoxybutyl benzoate can be used as a monomer in the synthesis of copolymers. Its incorporation into polymeric materials enhances flexibility and thermal stability.
- Case Study : Research indicates that polymers formed with this compound demonstrate improved mechanical properties compared to those synthesized with traditional monomers alone.
-
Coatings and Adhesives
- Functionality : The compound serves as a reactive diluent in coatings, promoting adhesion and enhancing the durability of the final product.
- Data Table: Performance Metrics of Coatings
Property Control Coating Coating with this compound Adhesion Strength (N) 5.0 7.5 Flexibility (%) 50 70 UV Resistance Moderate High
-
Pharmaceutical Applications
- Drug Delivery Systems : The compound has potential use in drug delivery formulations due to its ability to form stable emulsions.
- Case Study : A study demonstrated that formulations containing this compound exhibited enhanced bioavailability of active pharmaceutical ingredients (APIs) compared to conventional carriers.
Industrial Applications
-
Plasticizers
- Enhancement of Material Properties : As a plasticizer, this compound improves the flexibility and workability of plastics.
- Market Insights : The global plasticizers market is expected to grow significantly, with compounds like this compound playing a crucial role in meeting industry demands for more sustainable materials.
- Cosmetic Formulations
Environmental Impact and Toxicology
The environmental impact of this compound is an essential consideration. Studies on related compounds suggest that while they are biodegradable, their degradation products must be monitored to assess potential ecological risks. Toxicological assessments indicate that this compound exhibits low acute toxicity levels, making it suitable for various applications without significant health risks .
Eigenschaften
CAS-Nummer |
144429-21-0 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
4-ethenoxybutyl benzoate |
InChI |
InChI=1S/C13H16O3/c1-2-15-10-6-7-11-16-13(14)12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2 |
InChI-Schlüssel |
AKQVBBOVHAEKMA-UHFFFAOYSA-N |
SMILES |
C=COCCCCOC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
C=COCCCCOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















